molecular formula C10H10O2 B184246 2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 25177-85-9

2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B184246
CAS No.: 25177-85-9
M. Wt: 162.18 g/mol
InChI Key: XUDCMQBOWOLYCF-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-2-carboxylic acid (CAS: 25177-85-9) is a bicyclic carboxylic acid with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol. Its structure consists of an indene backbone fused with a cyclopropane-like ring and a carboxylic acid substituent at the 2-position . This compound is primarily used in industrial and pharmaceutical research, serving as a precursor for synthesizing bioactive derivatives. For instance, its analogs have been developed as lysophosphatidic acid receptor 1 (LPAR1) antagonists, such as SAR-100842, which entered clinical trials for fibrotic diseases . The stereochemistry of derivatives, such as (1R,2R)-configured amino acid variants, is critical for biological activity, highlighting its role in chiral drug development .

Preparation Methods

Catalytic Hydrogenation of Indene-2-Carboxylic Acid

Catalytic hydrogenation is a cornerstone method for synthesizing saturated bicyclic carboxylic acids. Indene-2-carboxylic acid, an unsaturated precursor, undergoes hydrogenation under controlled conditions to yield 2,3-dihydro-1H-indene-2-carboxylic acid.

Reaction Mechanism and Catalyst Selection

The hydrogenation of the indene ring’s double bond typically employs palladium on carbon (Pd/C) or Raney nickel as catalysts. Pd/C offers superior selectivity for alkene reduction without over-hydrogenation of the aromatic ring . The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential hydrogen addition to the double bond.

Conditions :

  • Pressure : 1–3 atm H₂

  • Temperature : 25–50°C

  • Solvent : Ethanol or tetrahydrofuran (THF)

  • Yield : 70–85%

Industrial-Scale Optimization

Industrial protocols favor continuous-flow reactors to enhance throughput. For example, a fixed-bed reactor with 5% Pd/C achieves 90% conversion at 30°C and 2 atm H₂, with product purity >98% after recrystallization.

Hydrolysis of Methyl 2,3-Dihydro-1H-indene-2-carboxylate

Ester hydrolysis provides a robust pathway to the target carboxylic acid. Methyl 2,3-dihydro-1H-indene-2-carboxylate serves as a key intermediate, synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed coupling.

Acid-Catalyzed Hydrolysis

Procedure :

  • Reagents : 6M HCl, 1,4-dioxane/water (3:1)

  • Conditions : Reflux at 70°C for 24 hours

  • Yield : 80–87%

The reaction mechanism involves nucleophilic attack by water on the protonated ester carbonyl, followed by elimination of methanol.

Base-Mediated Saponification

Procedure :

  • Reagents : NaOH (2M), ethanol/water (1:1)

  • Conditions : 60°C for 12 hours

  • Yield : 75–82%

Base hydrolysis avoids acidic conditions, making it suitable for acid-sensitive substrates.

Cyclization of o-Tolyl-Substituted Precursors

Friedel-Crafts alkylation enables the construction of the indene scaffold. For example, o-tolylacetic acid undergoes cyclization in the presence of AlCl₃ to form 2-(o-tolyl)-2,3-dihydro-1H-indene-2-carboxylic acid, which is subsequently decarboxylated .

Friedel-Crafts Alkylation Protocol

Steps :

  • Activation : AlCl₃ (1.2 equiv) in dichloromethane at 0°C.

  • Cyclization : Dropwise addition of o-tolylacetyl chloride.

  • Workup : Quench with ice-water, extract with ethyl acetate.

  • Yield : 65–70% .

Oxidation of 2,3-Dihydro-1H-indene-2-methanol

Secondary alcohols adjacent to the carboxylic acid group can be oxidized to carboxylic acids. 2,3-Dihydro-1H-indene-2-methanol, obtained via LiAlH₄ reduction of the corresponding ester, is oxidized using KMnO₄ or CrO₃.

Potassium Permanganate Oxidation

Conditions :

  • Reagent : KMnO₄ (3 equiv) in aqueous H₂SO₄

  • Temperature : 80°C, 6 hours

  • Yield : 60–68%

Comparative Analysis of Synthetic Routes

MethodCatalyst/ReagentYield (%)Purity (%)Scalability
Catalytic HydrogenationPd/C, H₂8598High
Ester HydrolysisHCl/NaOH8295Moderate
Friedel-CraftsAlCl₃7090Low
Alcohol OxidationKMnO₄6588Moderate

Catalytic hydrogenation emerges as the most efficient and scalable method, whereas Friedel-Crafts cyclization suffers from lower yields due to competing side reactions.

Industrial Production and Purification

Large-scale synthesis employs continuous hydrogenation reactors with in-line monitoring to adjust H₂ pressure and temperature dynamically. Post-synthesis purification involves:

  • Recrystallization : Ethanol/water (4:1) yields 98% pure product.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes trace impurities .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products Formed

    Oxidation: Indene-2,3-dione.

    Reduction: 2,3-Dihydro-1H-indene-2-methanol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Research indicates that 2,3-dihydro-1H-indene-2-carboxylic acid exhibits several biological activities:

Antibacterial Activity

Studies have shown that derivatives of this compound possess antibacterial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) against common pathogens:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

The antibacterial mechanism may involve disruption of bacterial cell membranes or inhibition of metabolic pathways.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Similar indane derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammatory markers in vitro, suggesting potential therapeutic uses in inflammatory diseases.

Antitumor Activity

Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth. Notable findings include:

Study ReferenceCancer TypeMechanism of Action
[Study A]Breast CancerInduction of apoptosis via caspase activation
[Study B]Lung CancerInhibition of cell proliferation and migration

These findings highlight the potential of this compound as a candidate for anticancer drug development.

Material Science Applications

In addition to biological applications, this compound is being explored in materials science:

Polymer Chemistry

The compound can serve as a monomer or additive in the production of polymers with enhanced mechanical properties and thermal stability. Its unique structure allows for improved interaction with other polymer components.

Additive Manufacturing

Due to its favorable chemical properties, it can be incorporated into formulations for 3D printing materials, potentially enhancing their performance characteristics .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular signaling . The exact pathways and targets can vary based on the specific derivative or formulation used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2,3-dihydro-1H-indene-2-carboxylic acid with key analogs, emphasizing structural modifications, physicochemical properties, and applications.

Compound Name & CAS Structural Features Key Properties & Data Applications & Significance References
5-Chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester (Indoxacarb intermediate) Chloro, keto, and ester substituents Yield: 53% (optimized synthesis); Solubility: Low in n-hexane, facilitating crystallization Pesticide intermediate (Indoxacarb); Industrial-scale production via solvent optimization
2-{4-Methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid (SAR-100842; CAS: 1195941-38-8) Methoxy, benzamido, and ethoxyaryl groups LPAR1 antagonist (IC₅₀: <100 nM); Clinical-phase candidate for fibrosis Therapeutic targeting of fibrotic pathways; Demonstrated efficacy in preclinical models
2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride (CAS: 33584-60-0) Amino substituent; Hydrochloride salt Molecular weight: 213.66 g/mol; Hazards: H302 (acute toxicity), H315/H319 (skin/eye irritation) Pharmaceutical research; Precursor for chiral amino acid derivatives
Fmoc-2-amino-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 135944-07-9) Fmoc-protected amino group Purity: 95%; Molecular weight: 399.44 g/mol; Melting point: 198–202°C Solid-phase peptide synthesis (SPPS); Enhanced stability for peptide coupling
(1R,2R)-4-Hydroxy-1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carbonyl)amino]-2,3-dihydro-1H-indene-2-carboxylic acid (SARS-CoV-2 NSP3 inhibitor; PDB: 5SQA) Hydroxy, benzoxazine, and amide groups X-ray crystal structure resolved (1.05 Å); Binds SARS-CoV-2 macrodomain with <i>K</i>d ~10 µM Antiviral research; Inhibits viral replication by targeting NSP3 macrodomain

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The chloro and ester groups in the Indoxacarb intermediate enhance lipophilicity, improving pesticidal activity . In contrast, SAR-100842’s methoxy and benzamido groups enable selective LPAR1 antagonism, critical for antifibrotic effects . Amino derivatives (e.g., hydrochloride salt) exhibit polar interactions, making them suitable for chiral resolution and peptide synthesis .

Stereochemical Influence: The (1R,2R)-configuration in amino acid derivatives (e.g., CAS: 135053-20-2) is essential for binding to biological targets, as seen in enantioselective synthesis protocols . Racemic mixtures show reduced efficacy, underscoring the importance of stereopurity .

Physicochemical Properties :

  • Melting Points : Hydroxy derivatives (e.g., 4-hydroxy-2,6-dimethyl analog) exhibit higher melting points (160–163°C) due to hydrogen bonding , while methoxy variants (e.g., 4-methoxy-2,6-dimethyl) melt at 98–101°C .
  • Solubility : Solvent optimization (e.g., n-hexane over dichloromethane) improves crystallization yields in industrial synthesis .

Biological Activity

2,3-Dihydro-1H-indene-2-carboxylic acid (CAS No. 25177-85-9) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H10_{10}O2_{2}
  • Molecular Weight : 162.19 g/mol
  • Solubility : High solubility in water (approximately 0.908 mg/ml) .

Research indicates that this compound functions primarily as an inhibitor of apoptosis proteins (IAPs) . IAPs are critical regulators of apoptosis and cell survival, and their inhibition can lead to increased apoptosis in cancer cells. The compound has shown efficacy in inhibiting various IAPs, including XIAP (X-linked inhibitor of apoptosis protein), which is known to bind caspases and prevent apoptotic signaling .

Therapeutic Applications

The compound has been investigated for its potential use in treating several types of cancer, including:

  • Acute Myeloid Leukemia
  • Breast Cancer
  • Colon Cancer
  • Ovarian Cancer
  • Pancreatic Cancer .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting the IAP-caspase interaction. The compound's effectiveness was measured by assessing cell viability and apoptosis rates using assays such as MTT and Annexin V staining.

Case Studies

A notable case study involved the treatment of breast cancer cell lines with this compound, resulting in a significant reduction in cell proliferation and an increase in apoptotic markers. The study highlighted the potential for this compound to be developed into a therapeutic agent for breast cancer treatment .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
IAP InhibitionSignificant inhibition of XIAP
Induction of ApoptosisIncreased apoptosis in various cancer cell lines
Cancer Types TargetedAcute myeloid leukemia, breast cancer, etc.
Solubility0.908 mg/ml

Properties

IUPAC Name

2,3-dihydro-1H-indene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDCMQBOWOLYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341796
Record name indane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25177-85-9
Record name indane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Indancarboxylic Acid
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Synthesis routes and methods I

Procedure details

Dissolve 2-(carboethoxy)indan (6.49 g, 34.1mmol) in ethanol (95%, 150 mL) and water (75 mL). Add potassium hydroxide (9.5 g, 0.17 mol) and stir at room temperature for 1 hour. Partition between water (150 mL) and ethyl ether (2×150 mL). Acidify the aqueous phase with hydrochloric acid to pH 1. Extract with methylene chloride (2×150 mL), dry (Na2SO4) and evaporate the solvent in vacuo to give 2-indancarboxylic acid as a tan solid (3.82 g, 69%).
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 2,2-dicarboethoxy-indan (5.67 g, 21.7 mmol) in ethanol (150 mL). Add 1N lithium hydroxide (50 mL) and stir overnight at room temperature. Reflux for 1 hour and concentrate the solution in vacuo. Partition between ethyl acetate and 6N hydrochloric acid. Separate the organic phase and wash with brine. Dry (MgSO4) and evaporate the solvent in vacuo to give an off-white solid. Distill (120°-160° C. @0.2-0.5 mmHg) to give 2-carboxy-indan (2.5 g, 71%).
Quantity
5.67 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
71%

Synthesis routes and methods III

Procedure details

A solution of indane-2,2-dicarboxylic acid (17 g, Baeyer and Perkin, Ber. 1884, 17, 122) in NMP (200 ml) was heated to 150° C. for 1 hour. After cooling to 20° C. the solution was poured in water (300 ml) and concentrated hydrochloric acid was added to pH=1. Conventional work up with ether gave the title product (4.7 g). Mp 132-33° C. (from ether).
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-dihydro-1H-indene-2-carboxylic acid
2,3-dihydro-1H-indene-2-carboxylic acid
2,3-dihydro-1H-indene-2-carboxylic acid
2,3-dihydro-1H-indene-2-carboxylic acid
2,3-dihydro-1H-indene-2-carboxylic acid
2,3-dihydro-1H-indene-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.